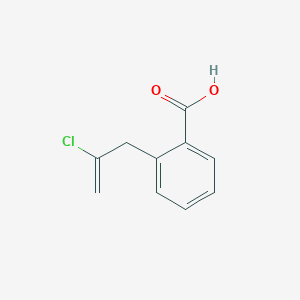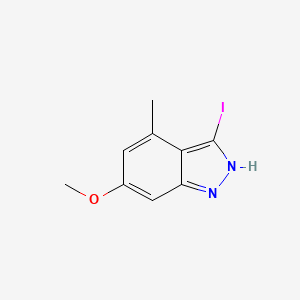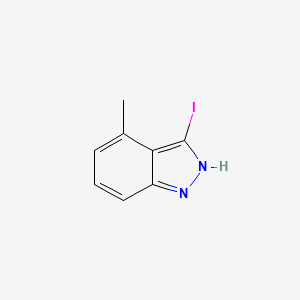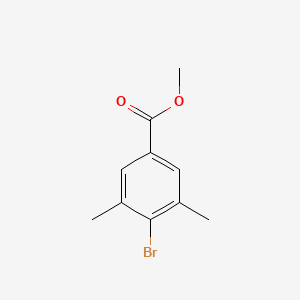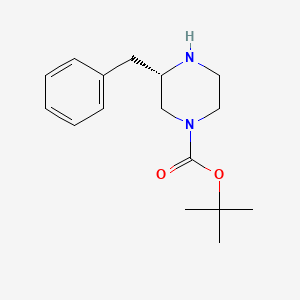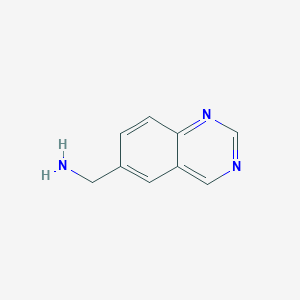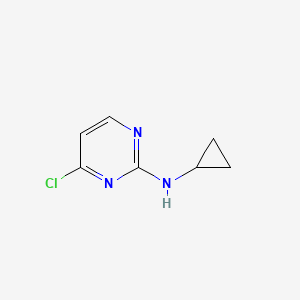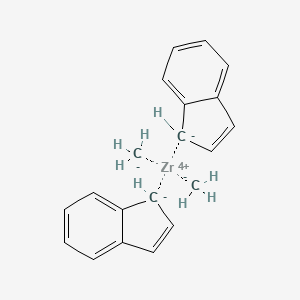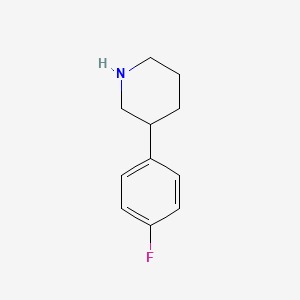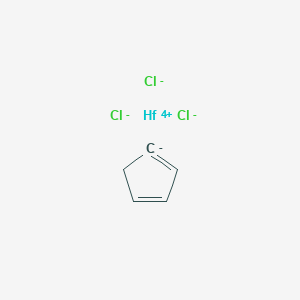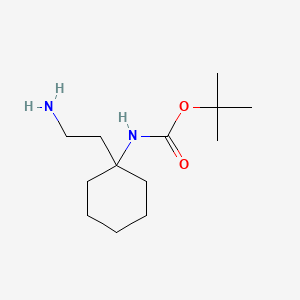
Ethyl-6,7-Dichlor-3-(Trifluormethyl)-1,4-Dihydrochinoxalin-2-carboxylat
Übersicht
Beschreibung
The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is a related compound . It has a molecular weight of 283.04 and is a solid in physical form . Its IUPAC name is 6,7-dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The InChI code for “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .Physical and Chemical Properties Analysis
The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” has a melting point of 242 - 244°C .Wissenschaftliche Forschungsanwendungen
Anti-Krebs- & Antiproliferative Aktivität
Chinoxalinderivate wurden auf ihre potenzielle Anti-Krebs- und Antiproliferative Aktivität untersucht . Sie können mit verschiedenen Zielstrukturen und Rezeptoren interagieren, was möglicherweise das Wachstum von Krebszellen hemmen könnte .
Anti-mikrobielle Aktivität
Chinoxalinderivate, einschließlich Ethyl-6,7-Dichlor-3-(Trifluormethyl)-1,4-Dihydrochinoxalin-2-carboxylat, können antimikrobielle Eigenschaften haben . Sie könnten möglicherweise zur Entwicklung neuer Antibiotika oder zur Verbesserung der Wirksamkeit bestehender Antibiotika eingesetzt werden .
Anti-krampfhafte Aktivität
Es wurde festgestellt, dass einige Chinoxalinderivate eine antikrampfhafte Aktivität aufweisen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Epilepsie und anderen Krampfanfällen hin .
Anti-Tuberkulose-Aktivität
Chinoxalinderivate können auch eine Anti-Tuberkulose-Aktivität haben . Dies könnte möglicherweise zur Entwicklung neuer Medikamente zur Behandlung von Tuberkulose führen .
Anti-Malaria-Aktivität
Forschungen haben gezeigt, dass einige Chinoxalinderivate antimalarielle Eigenschaften haben . Sie könnten möglicherweise bei der Entwicklung neuer Behandlungen für Malaria eingesetzt werden .
Anti-Leishmaniose-Aktivität
Chinoxalinderivate können eine Anti-Leishmaniose-Aktivität haben . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Leishmaniose hin, einer Krankheit, die durch den Leishmania-Parasiten verursacht wird .
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities .
Eigenschaften
IUPAC Name |
ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLILJDBHZNVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650460 | |
| Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-92-9 | |
| Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


